1,3-Dibromo-2-benzylpropane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12Br2 |
|---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
[3-bromo-2-(bromomethyl)propyl]benzene |
InChI |
InChI=1S/C10H12Br2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
XFUUFBLWGWFPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dibromo 2 Benzylpropane and Its Precursors
Regioselective Bromination Techniques
The conversion of a suitable precursor, typically 2-benzyl-1,3-propanediol (B49509), into the target 1,3-dibromo-2-benzylpropane requires the selective substitution of two primary hydroxyl groups with bromine. This transformation is critical and can be achieved through various halogenating agents and reaction pathways.
Radical Bromination Pathways utilizing N-Bromosuccinimide and Initiators
Radical bromination using N-Bromosuccinimide (NBS) is a cornerstone reaction in organic synthesis, famously known as the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This method is highly selective for the bromination of allylic and benzylic C-H bonds. mychemblog.comucla.edu The reaction proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comorganic-chemistry.org
The mechanism involves several key steps:
Initiation: The initiator promotes the homolytic cleavage of a trace amount of bromine (Br₂), which is almost always present in NBS, to form bromine radicals (Br•). organic-chemistry.orgscribd.com
Propagation: A bromine radical abstracts a hydrogen atom from a benzylic position on the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ to yield the benzylic bromide product and a new bromine radical, continuing the chain.
Regeneration of Bromine: The HBr generated reacts with NBS to produce succinimide (B58015) and regenerate the molecular bromine required for the propagation step. This ensures that the concentration of Br₂ and HBr remains low, which is crucial for suppressing competing ionic addition reactions to any double bonds. wikipedia.orgorganic-chemistry.org
While the Wohl-Ziegler reaction is a powerful tool for introducing bromine at a benzylic position, its direct application to a saturated precursor like 2-benzylpropane to form this compound is not a standard approach. The reaction would preferentially target the single C-H bond at the benzylic carbon (position 2), rather than the C-H bonds of the terminal methyl groups. Therefore, this methodology is more relevant for creating brominated precursors rather than the direct synthesis of the target compound from its saturated hydrocarbon analog. For the specific conversion of the precursor 2-benzyl-1,3-propanediol to this compound, direct substitution strategies are employed.
Direct Halogenation Strategies
The direct conversion of 1,3-diols to the corresponding 1,3-dibromides is a more direct and common synthetic strategy. This involves nucleophilic substitution where the hydroxyl groups are replaced by bromide ions. A variety of reagents can accomplish this transformation.
One effective and environmentally conscious method involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of triphenylphosphine (B44618) (PPh₃). researchgate.net DBDMH serves as a bromine source and is considered a greener alternative to reagents like carbon tetrabromide (CBr₄), being less toxic and producing fewer harmful byproducts. researchgate.netmanac-inc.co.jp This method has proven effective for the dibromination of various benzylic diols, proceeding in moderate to good yields. researchgate.netresearchgate.net The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net
Other established reagents for this type of transformation include:
Phosphorus tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to alkyl bromides. A literature procedure describes the synthesis of 2-benzyl-1,3-dibromopropane by treating 2-benzylpropane-1,3-diol with PBr₃ at elevated temperatures (75-100°C). prepchem.com
Aqueous Hydrobromic Acid (HBr): Concentrated HBr can be used to convert diols to dibromides, often with a catalyst like sulfuric acid or under phase-transfer conditions to improve efficiency, especially for larger diols. researchgate.netacs.org
Appel Reaction Conditions: A combination of a tetrahalomethane (like CBr₄) and triphenylphosphine (PPh₃) is highly effective for the mild conversion of alcohols to alkyl halides. researchgate.net
Precursor Synthesis and Functional Group Transformations
The availability of the key precursor, 2-benzyl-1,3-propanediol, is essential. This scaffold can be constructed through several reliable synthetic routes, often starting from simple carbonyl compounds or malonic esters.
Synthetic Approaches to Benzyl-Substituted Propane (B168953) Scaffolds
A prevalent and efficient method for synthesizing the 2-benzyl-1,3-propanediol scaffold is through malonic ester synthesis . This multi-step process typically involves:
Alkylation: Diethyl malonate is deprotonated by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then alkylated via an Sₙ2 reaction with benzyl (B1604629) chloride or benzyl bromide to form diethyl benzylmalonate. orgsyn.orglookchem.com
Reduction: The two ester groups of the resulting diethyl benzylmalonate are subsequently reduced to primary alcohols. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (THF), is required for this transformation, yielding the target precursor, 2-benzyl-1,3-propanediol. prepchem.comub.edugoogle.com
This sequence provides a versatile and high-yielding pathway to the necessary diol precursor. prepchem.com
Derivatization of Carbonyl-Containing Compounds
An alternative synthetic strategy begins with simple carbonyl-containing compounds and builds the propane scaffold through carbon-carbon bond-forming reactions. The Knoevenagel condensation is a prominent example of this approach. organicreactions.orgtandfonline.com
A typical sequence is as follows:
Condensation: Benzaldehyde is condensed with an active methylene (B1212753) compound like diethyl malonate. This reaction is catalyzed by a weak base, such as piperidine, often with acetic acid. orgsyn.orgdrugfuture.com The initial condensation is followed by dehydration, yielding diethyl benzylidenemalonate.
Reduction: The resulting α,β-unsaturated ester can then be fully reduced. This is often a two-step process involving the catalytic hydrogenation (e.g., using H₂ over a Palladium on carbon catalyst) of the carbon-carbon double bond to give diethyl benzylmalonate. drugfuture.com This intermediate is then reduced to 2-benzyl-1,3-propanediol using a strong reducing agent like LiAlH₄, as described previously. drugfuture.com
This pathway demonstrates the derivatization of an initial aldehyde into a more complex, functionalized propane scaffold ready for subsequent transformations.
Optimization of Reaction Conditions and Yields in Academic Synthesis
To maximize the efficiency of synthetic routes, academic research often focuses on optimizing reaction conditions. Key variables include the choice of reagents, solvents, temperature, and reaction time. The goal is to increase product yield while minimizing side reactions and environmental impact.
For the direct dibromination of benzylic diols, a comparative study highlights the advantages of using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) over carbon tetrabromide (CBr₄). researchgate.net While CBr₄ is effective for electron-deficient substrates, DBDMH provides comparable or superior yields across a broader range of substrates, including electron-rich ones, under greener conditions (THF as solvent). researchgate.netresearchgate.net
| Substrate (Benzylic Diol) | Yield with DBDMH (%) | Yield with CBr₄ (%) |
| 1a (electron-deficient) | 53 | 55 |
| 1c (electron-deficient) | 51 | 20 |
| 1e (electron-deficient) | 58 | 25 |
| 1g (electron-neutral) | 58 | 33 |
| 1i (electron-rich) | 67 | 14 |
| 1m (electron-rich) | 63 | 28 |
| Table 1: Comparison of yields for the dibromination of various benzylic diols using DBDMH versus CBr₄ in THF. Data sourced from Radaram & Levine (2014). researchgate.netresearchgate.net |
In other halogenation systems, such as the oxidation-bromination of alcohols using H₂O₂/HBr, the molar ratio of the reagents is a critical factor influencing the product distribution. rsc.org By carefully controlling the equivalents of the acid and the oxidizing agent, the reaction can be directed to selectively produce mono- or di-halogenated products. rsc.org For instance, in the synthesis of bromo ketones from secondary alcohols, a lower equivalence of HBr favors monobromination, while a significant excess of both HBr and H₂O₂ drives the reaction towards the formation of the dibromo product with high yield. rsc.org These principles of stoichiometric control are directly applicable to optimizing the dibromination of diols to prevent the formation of mono-brominated intermediates and other byproducts.
| Entry | HBr (equiv.) | H₂O₂ (equiv.) | Time (h) | Yield of Mono-bromo Ketone (%) | Yield of Di-bromo Ketone (%) |
| 1 | 1.2 | 5 | 0.6 | 28 | 15 |
| 2 | 1.2 | 10 | 1 | 79 | 10 |
| 3 | 2.5 | 10 | 1 | 48 | 29 |
| 7 | 2.5 | 15 | 6 | 7 | 86 |
| 8 | 6.0 | 15 | 10 | 0 | 90 |
| Table 2: Optimization of reaction conditions for the selective bromination of pentanol-3, demonstrating the influence of reagent stoichiometry on product distribution. Data sourced from Iskra, et al. (2018). rsc.org |
Solvent Effects and Temperature Control in Halogenation Processes
The choice of solvent and precise temperature regulation are critical factors in the halogenation of diols like 2-benzylpropane-1,3-diol. The solvent not only facilitates the dissolution of reactants but can also influence the reaction mechanism and the stability of intermediates. Temperature control is paramount for managing the reaction kinetics and minimizing the formation of undesirable side products.
Research into related bromination reactions demonstrates a wide range of effective conditions. For instance, the synthesis of 1,3-dibromo-2,2-dimethoxy propane is successfully carried out in methanol, where the temperature is carefully maintained below 20°C during the addition of bromine. google.com In other processes, such as the bromination of certain alkoxylation products, a broader temperature range of -10°C to 80°C is applicable, with a preferred range of 0°C to 40°C for optimal results. google.com The use of acetic acid as a solvent has also been documented, sometimes requiring elevated temperatures, such as reflux, to drive the reaction to completion, depending on the substrate's reactivity. mdpi.com The selection of a solvent, from non-polar options like heptane (B126788) or cyclohexane (B81311) to polar ones like acetic acid, can significantly alter the reaction pathway and product distribution. sci-hub.se
The table below summarizes the influence of different solvents and temperature conditions on analogous halogenation reactions, providing a framework for optimizing the synthesis of this compound.
Table 1: Influence of Solvent and Temperature on Halogenation of Propan-1,3-diol Analogs
| Solvent Type | Specific Solvent | Temperature Range (°C) | Observed Effects on Halogenation |
|---|---|---|---|
| Polar Protic | Methanol | < 20 | Controlled reaction rate, precipitation of solid product. google.com |
| Polar Protic | Acetic Acid | Room Temp. to Reflux | Effective for various substrates, may require heat for less reactive compounds. mdpi.comsci-hub.se |
| General Range | Not Specified | 5 - 25 | Preferred range for minimizing byproducts in certain bromination reactions. google.com |
| Non-Polar | Heptane / Cyclohexane | Room Temperature | Can be used to give trans-addition products in quantitative yields for unsaturated compounds. sci-hub.se |
Catalyst Systems for Enhanced Selectivity and Efficiency
To improve the efficiency and selectivity of bromination, various catalyst systems have been developed. Catalysts can activate the halogenating agent, facilitate the desired reaction pathway, and enable the use of milder reaction conditions. In the context of preparing this compound, catalysts can play a crucial role in ensuring the efficient conversion of the diol precursor.
A fundamental approach involves the use of Lewis acid catalysts, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). These catalysts function by polarizing the Br-Br bond, thereby increasing the electrophilicity of the bromine and making it more reactive towards the substrate. libretexts.org This activation is essential for reactions that might otherwise be sluggish.
More advanced strategies employ organocatalysts or metal-based nanocatalysts to achieve higher levels of selectivity. For example, specialized chiral catalysts have been designed for asymmetric bromination reactions, highlighting the potential for stereochemical control. core.ac.uk Furthermore, the use of heterogeneous catalysts, such as copper-based nanocatalysts, is an emerging area that offers advantages like high recyclability and green reaction conditions in related syntheses involving dibromopropane. researchgate.net The selection of the catalyst system is therefore a key consideration for developing a robust and efficient synthesis protocol.
The following table outlines various catalyst types that could be applied to enhance the synthesis of this compound.
Table 2: Overview of Catalyst Systems for Bromination Reactions
| Catalyst Type | Specific Example | Proposed Role in Synthesis | Potential Advantages |
|---|---|---|---|
| Lewis Acid | Iron(III) bromide (FeBr₃) | Activates molecular bromine (Br₂), increasing its electrophilicity. libretexts.org | Increased reaction rate, enables reaction with less reactive substrates. |
| Organocatalyst | ortho-substituted iodobenzenes | Delivers Br⁺ to the substrate via a hypervalent I(III)-Br bond. core.ac.uk | High selectivity, potential for asymmetric synthesis. |
| Heterogeneous Nanocatalyst | Organocopper-based nanocatalyst | Facilitates reaction under green conditions (e.g., water/ethanol mixtures). researchgate.net | High recyclability, environmentally friendly, high efficiency. researchgate.net |
Mechanistic Investigations of Reactions Involving 1,3 Dibromo 2 Benzylpropane
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary reaction pathway for alkyl halides like 1,3-Dibromo-2-benzylpropane. The specific mechanism can, however, vary based on the reaction environment and the nature of the nucleophile.
While not as common as SN1 or SN2 pathways, photostimulated reactions involving single electron transfer (SET) represent a potential mechanism for nucleophilic substitution in certain halogenated compounds. In these processes, photo-irradiation initiates the transfer of an electron to the substrate, creating a radical anion. This intermediate then expels a halide ion to form a radical, which can subsequently react with a nucleophile.
Research on related compounds, such as 1-aryl-1,2-dibromo-2-nitropropanes, has explored the competition between ionic pathways and SET mechanisms. lookchem.com In some systems, the reaction is instantaneous and appears to follow an ionic mechanism, but the introduction of radical inhibitors like p-dinitrobenzene can alter product yields, suggesting a subtle role for electron transfer processes. lookchem.com Similarly, studies on the photoreaction of pentafluoroiodobenzene with alkenes propose a photoinduced electron-transfer mechanism where the presence of SET scavengers suppresses the reaction. mdpi.com A key characteristic of these reactions is their initiation by light and inhibition by substances that can trap radical intermediates, such as oxygen or p-dinitrobenzene. sioc-journal.cn For this compound, a photostimulated SET reaction would likely involve the formation of a radical anion, which could then fragment and lead to substitution products, although this pathway is considered less conventional than the classical ionic mechanisms.
The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution is a central theme in organic chemistry. orgosolver.com The structure of the substrate is a determining factor. pressbooks.pub this compound is a primary dihalide, as the carbons bonded to the bromine atoms are each attached to only one other carbon atom. This structure has significant implications for the preferred substitution mechanism.
The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. orgosolver.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com Primary substrates strongly favor the SN2 pathway because the carbon center is sterically unhindered, allowing for easy backside attack by the nucleophile. pressbooks.pub
The SN1 mechanism proceeds through a two-step, dissociative process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. orgosolver.com The rate depends only on the concentration of the substrate. savemyexams.com This pathway is favored for tertiary substrates because they can form stable tertiary carbocations. Primary substrates like this compound would have to form a highly unstable primary carbocation, making the SN1 pathway energetically unfavorable. youtube.com
Table 1: Comparison of SN1 and SN2 Mechanistic Feasibility for this compound
| Feature | SN1 Pathway | SN2 Pathway | Assessment for this compound |
| Substrate Structure | Favored by tertiary (3°) halides | Favored by methyl and primary (1°) halides | The substrate is a primary dihalide, strongly favoring the SN2 pathway. pressbooks.pubsavemyexams.com |
| Mechanism | Two steps, via carbocation intermediate | One concerted step | An SN2 concerted mechanism avoids the formation of a high-energy primary carbocation. orgosolver.com |
| Intermediate Stability | Requires a stable carbocation | No intermediate | A primary carbocation is highly unstable, making the SN1 pathway kinetically prohibitive. youtube.com |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The reaction rate is expected to be second-order overall. savemyexams.com |
| Conclusion | Highly Unlikely | Predominant Mechanism | Nucleophilic substitution on this compound proceeds almost exclusively via the SN2 mechanism. |
Elimination Reactions to Form Unsaturated Systems
In the presence of a strong base, this compound can undergo elimination reactions. These processes involve the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a double bond.
The standard synthesis of alkynes involves the double dehydrohalogenation of dihalides. chemistrysteps.compearson.com This reaction requires two successive E2 eliminations, typically using a very strong base like sodium amide (NaNH₂) in liquid ammonia, to form two pi bonds. chemistrysteps.comjove.com However, this specific transformation is characteristic of vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). youtube.com
Since this compound is a 1,3-dihalide, it is not a suitable precursor for alkyne formation via this direct double elimination method. Instead, treatment with a strong base would lead to the formation of a conjugated diene (benzyl-1,3-butadiene) or potentially cyclopropene (B1174273) derivatives through a more complex sequence of elimination and rearrangement. The fundamental mechanism of each elimination step remains an E2 process. chemistrysteps.com
Elimination reactions, particularly the E2 mechanism, are highly stereoselective. chemistrysteps.com The stereochemical outcome is dictated by the spatial relationship between the proton being removed and the leaving group. libretexts.org The E2 reaction proceeds most efficiently through a transition state where the β-hydrogen and the leaving group are in an anti-periplanar conformation. chemistrysteps.comiitk.ac.in This arrangement allows the orbitals of the C-H and C-Br bonds to be properly aligned for the formation of the new pi bond in the resulting alkene.
In an acyclic system like this compound, the molecule can rotate around its carbon-carbon single bonds to achieve the necessary anti-periplanar geometry. The first E2 elimination would form a bromoalkene. The stereochemistry of the second elimination would similarly depend on the available conformations that place a remaining proton anti-periplanar to the second bromine atom. The stereochemistry of the final diene product (E vs. Z isomers) is influenced by the relative stabilities of the possible transition states leading to each isomer. libretexts.org Generally, E2 reactions tend to favor the formation of the more stable (often trans) alkene product, a characteristic known as stereoselectivity. chemistrysteps.comiitk.ac.in
Intramolecular Cyclization Reactions
The 1,3-disposition of the two bromine atoms in this compound makes it an ideal substrate for intramolecular cyclization to form a three-membered ring. This reaction is a powerful method for synthesizing cyclopropane (B1198618) derivatives. researchgate.netorganic-chemistry.org The process involves the formation of a carbon-carbon bond between C-1 and C-3, with the expulsion of both bromide ions, resulting in benzylcyclopropane.
This transformation can be achieved through several mechanistic pathways. One common method involves the use of a reducing agent, such as zinc dust or electroreduction at a mercury cathode. srce.hr In such cases, the mechanism can involve the formation of an organometallic intermediate or radical species that facilitates the ring closure. Another approach is an intramolecular Wurtz-type reaction.
Alternatively, treatment with a strong, non-nucleophilic base can generate a carbanion at one carbon, which then acts as an internal nucleophile. This carbanion attacks the other carbon bearing a bromine atom in an intramolecular SN2 reaction, displacing the second bromide and forming the cyclopropane ring. researchgate.net The efficiency of such cyclizations highlights the synthetic utility of 1,3-dihalides in constructing strained ring systems. escholarship.org
Formation of Strained Ring Systems via Intramolecular Reductive Coupling
The presence of two bromine atoms in a 1,3-relationship on the propane (B168953) chain of this compound makes it a suitable precursor for the formation of a strained cyclobutane (B1203170) ring system. Intramolecular reductive coupling involves the formation of a carbon-carbon bond between the carbon atoms bearing the halogen atoms, with the concurrent removal of the halogens.
This type of reaction is typically promoted by reducing agents. The mechanism can proceed through a radical pathway. For instance, the reaction of a 1,3-dihalide with a reducing metal can involve single electron transfer (SET) to one of the C-Br bonds, leading to its cleavage and the formation of a haloalkyl radical. A second electron transfer can generate an organometallic species which then cyclizes, or the initial radical can undergo an intramolecular substitution to form the ring and expel the second bromide ion. The presence of the benzyl (B1604629) group at the C-2 position can sterically influence the preferred conformation for cyclization, potentially affecting the reaction rate and the stereochemistry of the resulting benzylcyclobutane product.
Metal-Mediated Cyclization Processes
Metal-mediated reactions are a cornerstone of organic synthesis, and the cyclization of 1,3-dihaloalkanes is a classic example. uwindsor.ca For this compound, various metals can be employed to facilitate the formation of benzylcyclobutane.
Commonly used metals include magnesium, zinc, and lithium. The reaction with magnesium, for example, can lead to the formation of a Grignard-like intermediate. The process can be envisioned as an initial oxidative addition of magnesium to one C-Br bond. The resulting organomagnesium halide can then undergo an intramolecular nucleophilic substitution, where the carbanionic center attacks the carbon bearing the second bromine atom, displacing the bromide and closing the ring.
Palladium-catalyzed cyclizations are also highly effective. thieme-connect.de These reactions often involve the formation of an active Pd(0) species which undergoes oxidative addition into one of the C-Br bonds. The resulting organopalladium intermediate can then undergo intramolecular C-C bond formation. The efficiency and regioselectivity of such cyclizations can be finely tuned by the choice of ligands on the palladium catalyst.
Lithium-Halogen Exchange and Reductive Lithiation of Dibrominated Esters
Lithium-halogen exchange is a powerful and rapid reaction in organometallic chemistry used to convert organic halides into organolithium compounds. wikipedia.org This reaction is particularly efficient for aryl and vinyl bromides and iodides and is typically carried out at low temperatures using alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu The general equilibrium for this exchange is:
R-X + R'-Li ⇌ R-Li + R'-X
The equilibrium lies on the side of the more stable organolithium reagent, which is generally the one where the lithium is attached to the more electronegative carbon atom (sp > sp2 > sp3). wikipedia.org
In the context of dibrominated compounds, selective mono-lithiation can be achieved, especially if the two halogen atoms are in different chemical environments. nih.gov For a hypothetical dibrominated ester related to our subject, such as methyl 3-benzyl-2,4-dibromobutanoate, a lithium-halogen exchange could be initiated. The presence of an ester group could influence the reaction's regioselectivity through chelation effects. wikipedia.org
Reductive lithiation, on the other hand, involves the use of lithium metal, often in the presence of an electron carrier like naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB). escholarship.orgorganic-chemistry.org This process involves the transfer of electrons from the lithium metal to the organic halide, leading to the cleavage of the carbon-halogen bond and the formation of an organolithium species. For a dibrominated ester, this method could be used to generate a dilithiated intermediate, which could then be trapped by various electrophiles.
The table below illustrates a hypothetical reductive lithiation of a dibrominated ester followed by quenching with an electrophile.
| Entry | Dibrominated Ester | Reagent | Electrophile (E+) | Product | Yield (%) |
| 1 | Dibromo-Ester A | Li, DTBB | H₂O | Di-protonated Ester | 90 |
| 2 | Dibromo-Ester A | Li, DTBB | (CH₃)₃SiCl | Bis-silylated Ester | 75 |
| 3 | Dibromo-Ester A | Li, DTBB | CH₃I | Di-methylated Ester | 68 |
Examination of Reaction Mechanisms Using Kinetic Studies
Kinetic studies are essential for elucidating the detailed steps of a reaction mechanism. By measuring how the rate of a reaction changes in response to variations in reactant concentrations or reaction conditions, one can determine the rate equation, reaction orders, and gain insight into the nature of the transition state. libretexts.org
Determination of Rate Equations and Reaction Orders
The rate equation for a reaction expresses the relationship between the rate of reaction and the concentrations of the reactants. chemrevise.orgsavemyexams.com For a hypothetical reaction of this compound with a nucleophile (Nu⁻), such as in a substitution or elimination reaction, the rate equation would take the general form:
Rate = k [this compound]m [Nu⁻]n
Here, k is the rate constant, and m and n are the reaction orders with respect to each reactant. chemrevise.org These orders must be determined experimentally and indicate how many molecules of each reactant are involved in the rate-determining step of the reaction. savemyexams.com
A hypothetical set of initial rate data for the reaction of this compound (DBBP) with a generic nucleophile is presented below to illustrate how reaction orders are determined.
| Experiment | [DBBP] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻⁴ |
From this data:
Comparing experiments 1 and 2, doubling the concentration of DBBP while keeping [Nu⁻] constant doubles the rate. Therefore, the reaction is first order with respect to DBBP (m=1).
Comparing experiments 1 and 3, doubling the concentration of Nu⁻ while keeping [DBBP] constant quadruples the rate. Therefore, the reaction is second order with respect to the nucleophile (n=2).
Analysis of Hammett and Brønsted Correlations
Linear free-energy relationships, such as the Hammett and Brønsted equations, are powerful tools for probing reaction mechanisms. science.gov
The Hammett equation is used to analyze the effect of substituents on the rate or equilibrium constant of a reaction involving aromatic compounds. science.gov To study a reaction of this compound, one could synthesize a series of derivatives where the benzyl group is substituted at the para or meta position (e.g., with -OCH₃, -CH₃, -Cl, -NO₂). The Hammett equation is:
log(kX / kH) = ρσ
where kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the specific substituent and its position), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide information about the charge development in the transition state. lookchem.com For example, a large positive ρ value would indicate the buildup of significant negative charge (or loss of positive charge) at the benzylic position in the rate-determining step.
The Brønsted catalysis law relates the rate constant of a reaction to the acid or base strength (pKa) of the catalyst. For a base-catalyzed elimination reaction of this compound, one could measure the reaction rate using a series of bases with different pKa values. The relationship is given by:
log(k) = β pKa + C
The Brønsted coefficient, β, provides insight into the degree of proton transfer in the transition state. A β value close to 1 suggests a late transition state with nearly complete proton transfer from the substrate to the base, characteristic of a carbanionic (E1cb-like) mechanism. A smaller β value would indicate an earlier transition state with less proton transfer, as might be expected in a concerted E2 mechanism. lookchem.com
Applications of 1,3 Dibromo 2 Benzylpropane in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The propane (B168953) backbone of 1,3-Dibromo-2-benzylpropane, activated by two terminal bromine atoms, serves as a valuable three-carbon (C3) building block for the assembly of intricate molecular frameworks. Its utility is particularly notable in the formation of bridged and strained cyclic systems.
Synthesis of C3-Bridged Organic Compounds
This compound is an effective reagent for introducing a C3-bridge into molecules containing two nucleophilic centers. In these reactions, the dibromide acts as a dielectrophile, undergoing double alkylation to link the nucleophilic sites. This strategy is widely applicable for synthesizing cyclic and bicyclic structures.
A representative example of this application is the reaction with active methylene (B1212753) compounds, such as diones. For instance, in a reaction analogous to the synthesis of spiro compounds from 1,3-dibromopropane (B121459) and indene-1,3-dione under phase-transfer catalysis conditions, this compound can bridge the two carbonyls of a β-diketone or a related substrate. ajgreenchem.com The benzyl (B1604629) group at the C2 position of the propane chain adds steric bulk and can influence the stereochemical outcome of the cyclization, providing a route to more complex and substituted ring systems.
Table 1: General Reaction for C3-Bridged Compound Synthesis
| Reactant A | Reactant B | Conditions | Product Type |
|---|
The reaction proceeds via initial mono-alkylation of the nucleophile, followed by an intramolecular cyclization to form the final bridged product. The choice of base and reaction conditions can be optimized to favor the desired cyclized product over intermolecular polymerization.
Precursor for Cyclopropyl and Spiropentane (B86408) Derivatives
The 1,3-disposition of the bromine atoms in this compound makes it an ideal precursor for the synthesis of cyclopropane (B1198618) rings through intramolecular reductive cyclization. This type of transformation, often referred to as an intramolecular Wurtz reaction, typically employs a reducing metal like zinc. wikipedia.org
Table 2: Synthesis of Benzylcyclopropane
| Reactant | Reagent | Product |
|---|
Furthermore, this dibromoalkane can be utilized in the construction of more complex spiropentane systems. Spiropentanes are highly strained molecules composed of two fused cyclopropane rings that share a single carbon atom. wikipedia.org General methods for their synthesis include 1,3-reductive dehalogenation reactions. nih.gov By reacting this compound with a suitable carbanion, such as that derived from a malonic ester, followed by further synthetic manipulations, it is possible to construct precursors for spiropentane synthesis. researchgate.net
Role in Heterocyclic Compound Synthesis
While not a direct precursor in classical named reactions for heterocycle synthesis, the dielectrophilic nature of this compound allows for its incorporation into multi-step sequences to build various heterocyclic rings.
Formation of Furan (B31954) and Cyclopentenone Derivatives
The synthesis of furan derivatives often proceeds via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the key intermediate. organic-chemistry.org this compound can be envisioned as a starting material for such an intermediate through a two-step process. First, reaction with two equivalents of a cyanide salt would yield 2-benzyl-1,3-dicyanopropane. Subsequent hydrolysis and reaction with an organometallic reagent could, in principle, generate the requisite 1,4-dicarbonyl skeleton bearing a benzyl group, which can then be cyclized under acidic conditions to form a substituted furan. mbbcollege.in
The formation of cyclopentenones from this compound is less direct. Chiral cyclopentenones are crucial building blocks in the synthesis of many bioactive molecules. nih.gov The role of the dibromide in this context is as a foundational C3 unit. It can be used to alkylate a suitable precursor, which is then elaborated through a series of steps, potentially including a Nazarov cyclization or a Pauson-Khand reaction, to construct the final cyclopentenone ring. organic-chemistry.orgorganic-chemistry.org
Utilization in the Preparation of Phosphorus-Containing Heterocycles
Phosphorus-containing heterocycles are of growing interest in materials science and medicinal chemistry. frontiersin.orgnih.gov The synthesis of these rings can be achieved by reacting a dihalide with a suitable phosphorus nucleophile. This compound can serve as the dielectrophilic partner in such cyclizations.
For example, reaction with a primary phosphine (B1218219) (RPH2) or a metalated phosphine species (e.g., Li2PPh) in the presence of a base can lead to the formation of a phosphinane ring, a six-membered phosphorus-containing heterocycle. The benzyl substituent would be located at the 4-position of the resulting phosphinane ring.
Table 3: Hypothetical Synthesis of a Phosphinane Derivative
| Reactant A | Reactant B | Product |
|---|
The success of such reactions is highly dependent on controlling the reactivity to favor intramolecular cyclization over intermolecular polymerization. researchgate.net
Derivatization for Intermediates in Advanced Synthesis
Beyond its use in cyclization reactions, this compound is a valuable starting material for creating a range of functionalized acyclic intermediates. The two primary bromide groups can be displaced by a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, to introduce new functional groups.
This dialkylation capability allows for the synthesis of symmetrical or unsymmetrical products, depending on the reaction sequence. For example, reaction with two equivalents of a primary amine would yield a diamine, while a stepwise reaction with two different nucleophiles could produce a bifunctional intermediate with orthogonal reactivity.
Furthermore, under strongly basic conditions, 1,3-dibromoalkanes can undergo double dehydrohalogenation. While a 1,1- or 2,2-dibromoalkane typically yields an alkyne, the 1,3-disposition in this compound could potentially lead to the formation of highly reactive allene (B1206475) or cyclopropene (B1174273) derivatives, which are valuable intermediates in their own right. This reactivity is analogous to the double dehydrohalogenation of 2,2-dibromo-1-phenylpropane, which yields an alkyne under high temperatures with a strong base. pearson.com These unsaturated products can then be used in a variety of subsequent transformations, including cycloadditions and transition-metal-catalyzed cross-coupling reactions.
Preparation of Dicarboxylic Acid Derivatives
While direct experimental evidence for the conversion of this compound to a dicarboxylic acid is not extensively documented in readily available literature, the synthesis of dicarboxylic acids from analogous 1,3-dihalides is a well-established transformation. For instance, the preparation of dicarboxylic acid derivatives from 1,3-dibromo-2,2-dimethylpropane (B1585092) has been reported. This analogous reaction involves the reaction of the dibromide with a cyanide source, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid.
A plausible synthetic route for the preparation of 2-benzylpropane-1,3-dicarboxylic acid from this compound would likely involve a similar two-step process:
Dinitrile Formation: Reaction of this compound with a cyanide salt, such as sodium cyanide, in a suitable polar aprotic solvent.
Hydrolysis: Acidic or basic hydrolysis of the intermediate 2-benzylpropane-1,3-dinitrile to yield the final dicarboxylic acid.
General methods for the synthesis of 1,3-dicarboxylic acids also include the palladium(II)-catalyzed carboxylation of C-H bonds, though this is a different approach not starting from a dihalide.
Table 1: Plausible reaction scheme for the synthesis of 2-benzylpropane-1,3-dicarboxylic acid
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Sodium Cyanide (NaCN) | 2-benzylpropane-1,3-dinitrile |
It is important to note that the specific reaction conditions and yields for this compound would require experimental optimization.
Application in Ring Formation and Polypeptide Cyclization
The bifunctional nature of this compound makes it a candidate for the formation of cyclic structures, including carbocycles and constrained peptides.
Ring Formation:
Research has shown that 1,3-dihalides can undergo reductive coupling to form cyclopropane rings. Specifically, the reaction of 2-benzyl-1,3-dibromopropane in the presence of a zirconium catalyst has been proposed to form benzylcyclopropane. oup.com This transformation highlights the utility of 1,3-dihalides in the synthesis of three-membered ring systems. The formation of a cyclobutane (B1203170) ring (a four-membered ring, which could be considered a "tetra-atomic ring") from a 1,3-dihalide is less common but could potentially be achieved through reaction with a two-carbon nucleophile, such as the enolate of a malonic ester, followed by intramolecular cyclization.
Polypeptide Cyclization:
The cyclization of peptides is a crucial strategy in drug discovery to enhance stability and bioactivity. This is often achieved by linking two reactive amino acid side chains with a bifunctional linker. While the use of this compound for this purpose is not explicitly detailed, similar molecules like α,α′-dibromo-m-xylene are employed to cyclize peptides containing two cysteine residues. nih.gov The thiol groups of the cysteines act as nucleophiles, displacing the bromide ions to form a stable thioether linkage.
It is conceivable that this compound could be used in a similar manner to bridge two nucleophilic residues in a peptide chain, thereby creating a macrocyclic structure with a flexible three-carbon linker. The benzyl group would add a hydrophobic character to the linker region.
Table 2: Comparison of linkers for peptide cyclization
| Linker | Structure | Resulting Linkage | Key Feature |
|---|---|---|---|
| α,α′-dibromo-m-xylene | Br-CH2-C6H4-CH2-Br | Rigid aromatic linker | Confers conformational rigidity |
Regiospecific and Stereoselective Transformations in Complex Molecule Assembly
The concepts of regiospecificity and stereoselectivity are central to the synthesis of complex molecules. A stereoselective reaction is one where one stereoisomer is formed preferentially over others. ddugu.ac.inntu.edu.sg For a molecule like this compound, which is prochiral, transformations involving its two bromine atoms could potentially lead to chiral products.
For instance, if one bromine atom reacts selectively, the resulting monohalide intermediate could then undergo a second, different transformation. The factors influencing which bromine reacts first (regioselectivity) would likely be subtle and depend on the specific reagents and reaction conditions.
Furthermore, reactions at the benzylic position are also a possibility, although the primary C-Br bonds are generally more reactive towards nucleophilic substitution. For example, solid-state benzylic bromination using N-bromosuccinimide is a known transformation for other types of molecules. durgapurgovtcollege.ac.in
In the context of complex molecule assembly, the sequential and stereocontrolled replacement of the two bromine atoms in this compound could allow for the introduction of two different functionalities with a defined spatial relationship. However, achieving high levels of stereoselectivity in such reactions would likely require the use of chiral catalysts or auxiliaries. There is currently a lack of specific published research demonstrating such selective transformations for this particular compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the precise arrangement of atoms in 1,3-Dibromo-2-benzylpropane.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound, synthesized from 2-phenylpropane-1,3-diol, displays characteristic signals that confirm its structure. rsc.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.20-7.48 ppm. rsc.org The methine proton (CH) adjacent to the phenyl ring and the methylene (B1212753) protons (CH₂) attached to the bromine atoms also show distinct signals, providing key structural information. rsc.org
A study reported the following ¹H NMR data for a compound identified as (1,3-dibromopropan-2-yl)benzene, which corresponds to this compound. rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 7.48-7.44 | m | 2H | Aromatic protons | |
| 7.34-7.28 | m | 2H | Aromatic protons | |
| 7.24-7.20 | m | 1H | Aromatic proton | |
| 4.91 | t | 1H | Ar-CH | 8.4 |
| 3.39-3.31 | m | 1H | CH-CHH-Br | |
| 3.19-3.02 | m | 2H | CH-CHH-Br / Ar-CH-CH₂ | |
| 2.93 | td | 1H | Ar-CH-CH₂ | 8.9, 3.7 |
Data sourced from a synthesis of (1,3-dibromopropan-2-yl)benzene. rsc.org Note: The original source provides a complex description of the aliphatic region, which has been interpreted and assigned here based on the expected structure.
¹³C NMR: While specific experimental ¹³C NMR data for this compound is not detailed in the searched literature, predictions can be made based on its structure. The spectrum would be expected to show distinct signals for the aromatic carbons, with the substituted carbon (ipso-carbon) appearing at a different shift from the others. The aliphatic carbons—the methine carbon attached to the phenyl group (Ar-CH) and the two methylene carbons attached to bromine atoms (CH₂-Br)—would also resonate at characteristic chemical shifts, typically in the range of 30-50 ppm, influenced by the electronegative bromine atoms.
To confirm the assignments made in one-dimensional spectra and to fully elucidate the molecular structure, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link each proton signal in the aliphatic region to its corresponding carbon atom, confirming the C-H connectivities.
Although specific HMQC and HMBC data for this compound were not found in the surveyed literature, these techniques are standard practice for confirming the structure of newly synthesized compounds. mdpi.comresearchgate.net
The central carbon of the propane (B168953) chain in this compound (C2) is a prochiral center. While the molecule itself is achiral, the two methylene protons on each of the bromomethyl groups are diastereotopic. This is because replacing one versus the other with a different group would create a chiral center. This diastereotopicity can often be observed in high-resolution ¹H NMR spectra, where these protons may appear as distinct signals with complex splitting patterns (multiplets).
Conformational Analysis: The molecule is flexible due to free rotation around its single bonds. Different spatial arrangements of the atoms, known as conformations, exist in equilibrium. The relative populations of these conformers are influenced by steric interactions, such as the bulky bromine atoms and the phenyl group. sapub.org NMR spectroscopy, particularly through the analysis of coupling constants (J-values) and the use of Nuclear Overhauser Effect (NOE) experiments, can provide insights into the predominant conformation of the molecule in solution. sapub.orgrsc.org For example, the magnitude of the three-bond coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, which can help in modeling the most stable conformer. sapub.org Specific stereochemical or detailed conformer analysis studies for this compound were not available in the reviewed sources.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nemi.gov In the analysis of a reaction mixture, GC is used to separate the components, such as the desired this compound product from any starting materials or byproducts. rsc.org As each separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This technique is crucial for confirming the purity of a sample and identifying its components. rsc.orgnemi.gov
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•). msu.edu This ion, along with fragment ions formed from its decomposition, are then detected.
The mass spectrum of this compound is expected to show a characteristic molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). docbrown.info Because the molecule contains two bromine atoms, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. docbrown.info
The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for benzyl halides include:
Loss of a bromine radical (•Br): This would lead to a significant fragment ion [M-Br]⁺.
Loss of hydrogen bromide (HBr): This would result in an ion at [M-HBr]⁺.
Benzylic cleavage: Cleavage of the bond between the propane chain and the phenyl group can lead to the formation of the highly stable benzyl cation or its rearranged tropylium (B1234903) ion isomer, both of which give a characteristic peak at m/z 91. nih.gov This is often the base peak (most intense peak) in the mass spectra of benzyl-containing compounds. nih.gov
| m/z (mass/charge) | Proposed Fragment Ion | Notes |
|---|---|---|
| 290/292/294 | [C₉H₁₀Br₂]⁺• | Molecular ion (M⁺•) cluster, ratio ~1:2:1. |
| 211/213 | [C₉H₁₀Br]⁺ | Loss of one Br radical; ratio ~1:1. |
| 131 | [C₉H₉]⁺ | Loss of two Br radicals. |
| 91 | [C₇H₇]⁺ | Benzyl/tropylium cation; often the base peak. |
High-Resolution Electrospray Mass Spectrometry (HRMS)
High-Resolution Electrospray Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass, which can be used to confirm its molecular formula, C₁₀H₁₂Br₂. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In the mass spectrum of this compound, the presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.
While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure and data from similar compounds like 1,3-dibromo-1-phenylpropane (B104885). nih.gov The most likely fragmentation pathways would involve the loss of bromine radicals (Br•) and the cleavage of the bond between the benzyl group and the propane chain. The benzyl cation (C₇H₇⁺) at m/z 91 is expected to be a prominent peak due to its resonance stability.
Table 1: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Description |
| 293.9288 | [C₁₀H₁₂⁷⁹Br₂]⁺ | Molecular ion (M⁺) with two ⁷⁹Br isotopes |
| 295.9267 | [C₁₀H₁₂⁷⁹Br⁸¹Br]⁺ | Molecular ion (M+2)⁺ with one ⁷⁹Br and one ⁸¹Br |
| 297.9247 | [C₁₀H₁₂⁸¹Br₂]⁺ | Molecular ion (M+4)⁺ with two ⁸¹Br isotopes |
| 215.0224 | [C₁₀H₁₂⁷⁹Br]⁺ | Fragment from loss of one Br radical |
| 135.1068 | [C₁₀H₁₂]⁺ | Fragment from loss of two Br radicals |
| 91.0548 | [C₇H₇]⁺ | Benzyl cation |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.infovscht.czdocbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the aromatic benzene (B151609) ring, the aliphatic propane chain, and the carbon-bromine bonds.
The aromatic C-H stretching vibrations of the benzyl group typically appear at wavenumbers just above 3000 cm⁻¹. vscht.czlibretexts.org The aliphatic C-H stretching vibrations of the propane chain are expected in the region of 2850-2960 cm⁻¹. libretexts.org The presence of both types of C-H stretching bands is a clear indicator of the compound's structure.
The carbon-carbon double bond stretching vibrations within the benzene ring usually give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C-H bending vibrations of the aromatic ring can also provide information about the substitution pattern.
The most characteristic vibrations for this compound, apart from the hydrocarbon features, are the C-Br stretching modes. These are typically found in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 750 cm⁻¹. docbrown.infodocbrown.info The exact position of these bands can be influenced by the conformation of the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H stretch | Aromatic (benzyl) |
| 2850 - 2960 | C-H stretch | Aliphatic (propane) |
| 1450 - 1600 | C=C stretch | Aromatic ring |
| 1370 - 1470 | C-H bend | Aliphatic (propane) |
| 690 - 770 | C-H out-of-plane bend | Aromatic (monosubstituted) |
| 500 - 750 | C-Br stretch | Bromoalkane |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. pages.dev This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, studies on related dibromo- and benzyl-substituted organic compounds provide insight into the likely solid-state conformation and packing. mdpi.comresearchgate.netnih.gov
In the solid state, the conformation of the flexible benzylpropane chain would be determined by a balance of intramolecular steric effects and intermolecular packing forces. The molecule would likely adopt a conformation that minimizes steric hindrance between the bulky benzyl group and the bromine atoms.
The crystal packing would be influenced by various non-covalent interactions. Van der Waals forces would be significant, and the bromine atoms could participate in halogen bonding (C-Br···Br or C-Br···π interactions). mdpi.com The aromatic rings might engage in π-π stacking interactions, further stabilizing the crystal lattice. The determination of the crystal structure would provide invaluable data for understanding the supramolecular chemistry of this compound.
Inelastic Neutron Scattering for Molecular Dynamics in Related Systems
Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of molecules, particularly the vibrations and rotations of hydrogen atoms. aps.orgescholarship.orgrandallcygan.com Neutrons are highly sensitive to hydrogen, making INS an ideal tool for investigating the motion of the benzyl and propyl groups in this compound.
While a specific INS study on this compound is not available, research on related systems demonstrates the potential of this technique. rsc.orgepj-conferences.org INS can provide detailed information on the torsional and librational modes of the benzyl group, as well as the conformational dynamics of the propyl chain. These low-frequency vibrations are often difficult to observe with IR or Raman spectroscopy.
By combining INS data with molecular dynamics simulations, it is possible to develop a detailed model of the potential energy surface governing the molecular motions. aps.orgescholarship.org This can reveal information about rotational barriers, for example, of the phenyl ring or the C-C bonds in the propyl chain, and how these are influenced by the crystal packing and intermolecular interactions. Such studies provide a deeper understanding of the relationship between structure and dynamics at the molecular level.
Theoretical and Computational Chemistry of 1,3 Dibromo 2 Benzylpropane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular geometries, energies, and electronic properties.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry of 1,3-Dibromo-2-benzylpropane, which corresponds to the minimum energy arrangement of its atoms. By calculating the energy for a systematic variation of bond lengths, bond angles, and dihedral angles, a potential energy surface (PES) or energy landscape can be mapped out.
This landscape is crucial for identifying stable conformers (local minima) and the transition states that connect them (saddle points). For a flexible molecule like this compound, with rotations possible around several single bonds, numerous conformers can exist. DFT calculations can predict their relative stabilities. For example, a hypothetical energy profile for the rotation around the C2-C(benzyl) bond could be calculated, revealing the energetic barriers between different spatial orientations of the benzyl (B1604629) group relative to the propane (B168953) backbone.
Hypothetical DFT Calculated Relative Energies of this compound Conformers:
| Conformer | Dihedral Angle (Br-C1-C2-C(benzyl)) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 0.85 |
| C | -60° (gauche) | 0.00 |
Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.
The Born-Oppenheimer approximation is a cornerstone of quantum chemistry that makes the calculation of molecular properties feasible. It posits that due to the large difference in mass between atomic nuclei and electrons, their motions can be treated separately. The nuclei are considered to be fixed in space while the electronic Schrödinger equation is solved.
This approximation is fundamental for conformational studies. It allows for the concept of a potential energy surface, where the electronic energy is calculated for a fixed nuclear geometry. By systematically changing the nuclear coordinates (i.e., performing a conformational search), the energy landscape of the molecule can be explored. For this compound, this enables computational chemists to study the energies associated with different rotational isomers (rotamers) without having to solve the full, time-dependent Schrödinger equation for all particles simultaneously.
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical calculations provide information about static structures and energies, molecular dynamics and Monte Carlo simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. By analyzing the trajectory, one can identify the most frequently visited conformations, which correspond to the most stable conformers at that temperature.
Monte Carlo (MC) simulations, on the other hand, use a stochastic approach to explore the conformational space. A series of random changes are made to the molecule's geometry, and each new conformation is accepted or rejected based on a criterion that ensures the system properly samples the Boltzmann distribution of states. Both MD and MC methods are powerful tools for conformational sampling and can be used to calculate thermodynamic properties such as the relative populations of different conformers.
Research has shown that C–Br···Br–C interactions are a significant feature in the crystal structures of many brominated compounds. rsc.org These interactions are primarily driven by dispersion forces, with a notable electrostatic component. rsc.org The interaction energy is sensitive to the orientation of the interacting C-Br bonds. Studies on model dimers like (CH₃Br)₂ have identified two primary stable orientations, often referred to as Type I and Type II halogen interactions. rsc.org The strength of these interactions typically falls in the range of -0.38 to -2.35 kcal/mol. rsc.org In addition to halogen-halogen interactions, C–H···Br hydrogen bonds and arene-arene π-stacking (involving the benzyl group) would also be expected to play a crucial role in the crystal packing of this compound. mdpi.com
Typical Intermolecular Interaction Energies in Brominated Organic Compounds:
| Interaction Type | Example System | Typical Energy (kcal/mol) | Reference |
|---|---|---|---|
| C(sp³)–Br···Br–C(sp³) | Model Dimers | -1.72 | rsc.org |
| C–H···Br | 1,4-Dibromo-2,5-bis(3-phenylpropoxy)benzene | - | mdpi.com |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
For this compound, DFT calculations can be used to predict its vibrational spectrum (Infrared and Raman). The calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and are typically scaled by an empirical factor to improve agreement with experiment.
A comparison between the calculated and experimental spectrum can aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, CH₂ bending, C-Br stretching, and phenyl ring vibrations.
Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | 3150 | 3024 | 3020 |
| Aliphatic C-H Stretch | 3050 | 2928 | 2925 |
| Phenyl Ring C=C Stretch | 1650 | 1584 | 1580 |
| CH₂ Scissoring | 1490 | 1430 | 1428 |
Note: This table is illustrative. The scaled frequency is obtained by multiplying the calculated frequency by a typical scaling factor (e.g., 0.96).
Due to a lack of available research data specifically focused on the computational analysis of reaction pathways and catalytic mechanisms for this compound, this section cannot be completed at this time. Searches for relevant scholarly articles did not yield studies containing the specified theoretical and computational chemistry data for this particular compound.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
The development of novel and sustainable synthetic routes for halogenated organic compounds is a significant focus in modern chemistry. For a molecule like 1,3-Dibromo-2-benzylpropane, future research would likely target the development of more environmentally friendly synthesis methods. This could involve exploring alternatives to traditional brominating agents, which can be hazardous and produce significant waste. Green chemistry approaches might include the use of milder reagents, catalytic systems to improve atom economy, and the reduction of solvent use or the substitution of hazardous solvents with more benign alternatives. However, at present, there are no specific published methods detailing novel or sustainable synthetic routes for this compound.
Exploration of New Reactivity Patterns and Catalytic Transformations
The two bromine atoms in this compound offer reactive sites for various chemical transformations. The presence of the benzyl (B1604629) group could also influence its reactivity. Future research could explore its participation in a range of reactions, including nucleophilic substitutions, elimination reactions, and coupling reactions. The development of new catalytic systems to control the selectivity of these transformations would be a key area of investigation. For instance, catalytic methods could be developed to selectively substitute one or both bromine atoms, or to facilitate intramolecular reactions. Currently, there is a lack of specific studies on the reactivity patterns and catalytic transformations of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability for chemical production. The integration of the synthesis of this compound into such systems could be a valuable research direction. Flow reactors could potentially allow for better control over reaction parameters, such as temperature and reaction time, which is particularly important for potentially exothermic bromination reactions. Automated platforms could enable the rapid screening of reaction conditions and the efficient synthesis of derivatives. There is currently no published research on the application of flow chemistry or automated synthesis for this compound.
Utilization in the Design of Advanced Functional Materials (e.g., as monomers or cross-linkers)
Dihalogenated compounds can serve as valuable building blocks in polymer chemistry, acting as monomers or cross-linking agents. The structure of this compound suggests its potential use in the synthesis of novel polymers. The two bromine atoms could react with other difunctional monomers to form polymer chains, and the benzyl group could impart specific properties, such as thermal stability or refractive index, to the resulting material. As a cross-linker, it could be used to modify the properties of existing polymers, creating more rigid or heat-resistant materials. However, there is no current research demonstrating the use of this compound in the design of advanced functional materials.
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental work with computational modeling is a powerful tool in modern chemical research. Computational methods, such as Density Functional Theory (DFT), could be employed to predict the reactivity, spectral properties, and potential reaction mechanisms of this compound. These theoretical insights could then guide experimental studies, leading to a more efficient and targeted research approach. This synergistic strategy could accelerate the discovery of new reactions and applications for this compound. At present, no computational studies specifically focused on this compound have been found in the scientific literature.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,3-Dibromo-2-benzylpropane in laboratory settings?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation. Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Prevent dust/aerosol formation .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas at room temperature. Ensure containers are upright to prevent leakage .
- Spill Management : Contain spills using sand or vermiculite. Transfer residues to labeled salvage containers for licensed disposal .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Seek medical attention immediately .
Q. How can the purity and structural integrity of this compound be verified during synthesis?
- Methodological Answer :
- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity. Compare retention times with standards .
- Spectroscopy : Confirm structure via NMR (e.g., benzylic proton signals at δ 4.5–5.0 ppm) and mass spectrometry (MS) for molecular ion peaks (e.g., m/z ~292 for C) .
- Elemental Analysis : Validate bromine content using combustion analysis or X-ray fluorescence (XRF) .
Q. What are the typical reaction conditions for synthesizing derivatives using this compound?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in dry acetonitrile under microwave irradiation (130°C, 30 minutes) with KCO as a base. Monitor progress via TLC .
- Cross-Coupling Reactions : Employ palladium catalysts (e.g., Pd(PPh)) in inert atmospheres for Suzuki-Miyaura couplings. Optimize solvent (e.g., DMF) and temperature (80–100°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for benzylamine derivatives of this compound under microwave-assisted synthesis?
- Methodological Answer :
- Parameter Screening : Vary microwave power (300–600 W), reaction time (15–45 minutes), and stoichiometry (1:1 to 1:2 dibromo:amine ratio). Use design-of-experiments (DoE) software for multivariate analysis .
- Catalyst Optimization : Test KI as a catalyst (0.1–1.0 mol%) to enhance reactivity. Compare yields with/without KI using HPLC .
- Workup Strategies : Isolate products via column chromatography (silica gel, hexane/ethyl acetate) and characterize intermediates by NMR to detect byproducts .
Q. What computational approaches are suitable for predicting the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for SN2 pathways .
- QSPR Modeling : Use quantitative structure-property relationship (QSPR) models to correlate substituent effects (e.g., benzyl group steric hindrance) with reaction rates .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction trajectories using software like GROMACS .
Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?
- Methodological Answer :
- Read-Across Analysis : Infer toxicity from structurally similar compounds (e.g., 1,3-dibromopropane) using databases like EPA CompTox .
- In Silico Prediction : Apply tools like ECOSAR or TEST to estimate acute/chronic aquatic toxicity based on molecular descriptors .
- Experimental Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) or algal growth inhibition tests (OECD 201) at 0.1–10 mg/L concentrations .
Q. What mechanistic insights can be gained from studying elimination vs. substitution pathways in this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare ratios in deuterated solvents to distinguish SN2 (no KIE) vs. E2 (significant KIE) mechanisms .
- Stereochemical Analysis : Monitor retention/inversion of configuration via chiral HPLC or polarimetry in substitution reactions .
- Byproduct Profiling : Identify elimination products (e.g., alkenes via β-hydride elimination) using GC-MS and correlate with base strength (e.g., KCO vs. DBU) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
